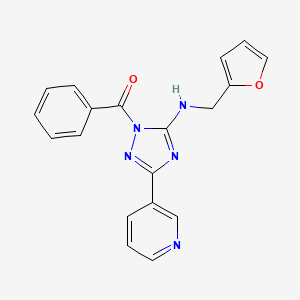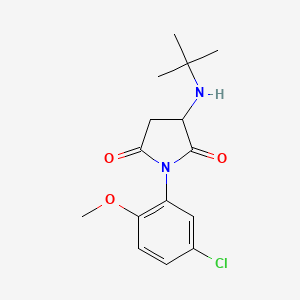![molecular formula C23H21N3O B4228365 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide](/img/structure/B4228365.png)
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide
Vue d'ensemble
Description
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide, also known as IP4 or JNJ-17203212, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IP4 is a selective antagonist of the G protein-coupled receptor (GPCR) GPR139, which is primarily expressed in the brain and spinal cord.
Applications De Recherche Scientifique
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. GPR139, the target of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide, is known to be involved in the regulation of neurotransmitter release and synaptic plasticity. Therefore, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been evaluated for its efficacy in treating conditions such as anxiety, depression, and schizophrenia. Additionally, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to have analgesic properties, making it a potential candidate for pain management.
Mécanisme D'action
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide selectively binds to and inhibits the activity of GPR139, which is a member of the GPCR family. GPR139 is predominantly expressed in the brain and spinal cord, and its activation has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. By inhibiting the activity of GPR139, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide may alter the balance of neurotransmitter signaling, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to reduce anxiety-like behaviors in rodents and to have antidepressant effects in animal models. Additionally, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to have analgesic properties, reducing pain sensitivity in rodents. These effects are thought to be due to the modulation of neurotransmitter release by GPR139.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of GPR139, allowing researchers to study the specific effects of GPR139 modulation. Additionally, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has been shown to have good oral bioavailability in rodents, making it a convenient compound for in vivo studies. However, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide has some limitations, including its relatively low potency and the need for expertise in synthetic organic chemistry for its synthesis.
Orientations Futures
There are several future directions for research on N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide. One area of interest is the potential therapeutic applications of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide in neurological and psychiatric disorders. Further studies are needed to evaluate the efficacy of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide in treating conditions such as anxiety, depression, and schizophrenia. Additionally, the analgesic properties of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide warrant further investigation for its potential use in pain management. Another direction for research is the development of more potent and selective GPR139 antagonists, which could lead to improved therapeutic options for these conditions. Finally, the mechanism of action of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide and GPR139 in neurotransmitter signaling requires further study to fully understand their role in brain function and disease.
Propriétés
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(11-6-9-18-7-2-1-3-8-18)24-20-14-12-19(13-15-20)21-17-26-16-5-4-10-22(26)25-21/h1-5,7-8,10,12-17H,6,9,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIFCAYAKRVGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228287.png)
![N-(3,4-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4228304.png)
![N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine](/img/structure/B4228305.png)
![1-(3-chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4228306.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228312.png)

![2-(1-{[(4-fluorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4228320.png)



![5,5-bis[2-(2-pyridinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4228339.png)

![2,4-dichloro-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4228361.png)
![3-phenyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4228379.png)